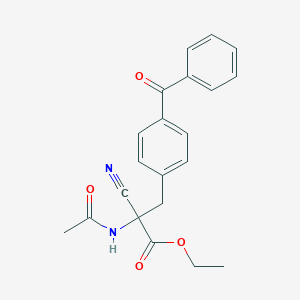

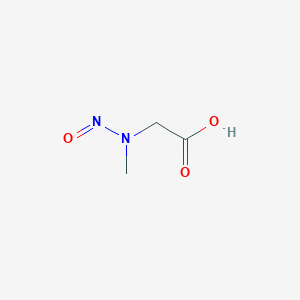

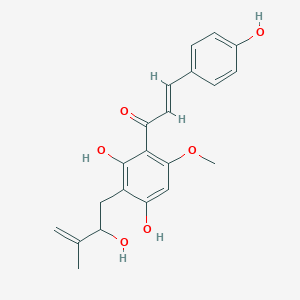

![molecular formula C12H13N3O B015597 N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 151252-80-1](/img/structure/B15597.png)

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

説明

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is a key component in many important biological structures and processes . Carboxamide derivatives, on the other hand, represent an important class of compounds with a broad spectrum of biological activities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

Imidazole has a unique chemical complexity despite its small structure . It is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

Imidazole plays an important role in humans. It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .

科学的研究の応用

Antimicrobial Activity

Imidazole derivatives, including “N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide”, have been studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or interference with essential enzymes within the pathogens .

Anticancer Properties

Research has indicated that imidazole derivatives can play a role in cancer treatment. They may work by inhibiting cancer cell growth and inducing apoptosis. The structural characteristics of the imidazole ring allow it to interact with various biological targets, which can be exploited to design anticancer drugs .

Anti-inflammatory Uses

The anti-inflammatory potential of imidazole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. Their ability to inhibit the synthesis of pro-inflammatory cytokines or the activity of enzymes involved in the inflammatory process is particularly valuable .

Antioxidant Effects

Imidazole derivatives are also recognized for their antioxidant effects. They can neutralize free radicals and reactive oxygen species, which are implicated in oxidative stress and related diseases. This antioxidant capacity can contribute to the protective effects against oxidative damage in biological systems .

Drug Development

The imidazole core is a common feature in many FDA-approved drugs. “N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide” could serve as a precursor or a scaffold in drug development, particularly for creating molecules with improved pharmacokinetic and pharmacodynamic profiles. Its versatility in chemical modifications makes it a valuable entity in medicinal chemistry .

Catalysis

In the field of chemistry, imidazole derivatives are known to act as catalysts in various chemical reactions. They can facilitate reactions by providing alternative pathways with lower activation energies. This catalytic activity is crucial in the synthesis of complex organic compounds and in industrial processes .

Each of these applications demonstrates the multifaceted nature of “N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide” and its potential to contribute significantly to various fields of scientific research. The compound’s ability to interact through hydrogen bonds, van der Waals forces, and hydrophobic interactions enhances its utility in these diverse applications .

将来の方向性

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

特性

IUPAC Name |

N-[(1S)-1-phenylethyl]imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGXHLSGRNSOZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452612 | |

| Record name | N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide | |

CAS RN |

151252-80-1 | |

| Record name | N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

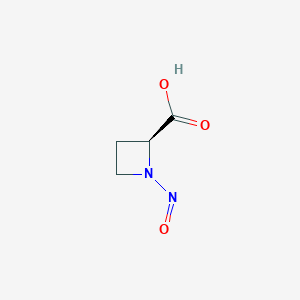

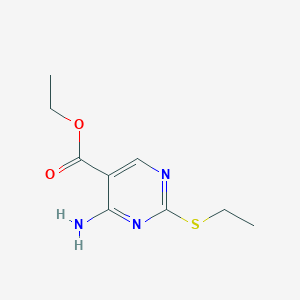

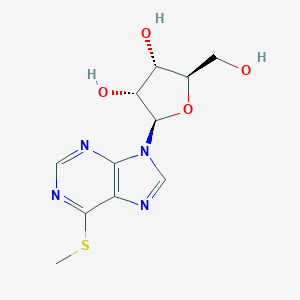

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)